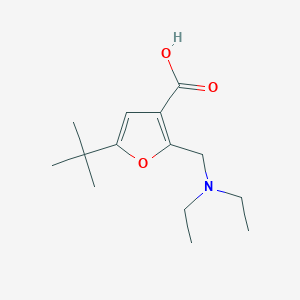

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

Vue d'ensemble

Description

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the diethylaminomethyl group: This step involves the reaction of the furan derivative with diethylamine and formaldehyde under controlled conditions to form the diethylaminomethyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reducing agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.

Substitution reagents: Halogens, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

Oxidation products: Ketones, aldehydes, and carboxylic acids.

Reduction products: Alcohols and other reduced derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets relevant to neurological disorders due to the presence of the diethylamino group, which is known for enhancing lipophilicity and biological activity.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of furan-based compounds exhibit neuroprotective effects. For instance, studies on similar compounds show that they can reduce oxidative stress in neuronal cells, potentially providing insights into the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Polymer Synthesis

The compound can serve as a monomer in the synthesis of bio-based polymers. Its furan ring structure allows for polymerization reactions that can yield materials with desirable mechanical properties. The incorporation of such compounds into polymer matrices can enhance biodegradability and sustainability, aligning with current trends towards eco-friendly materials.

Data Table: Properties of Polymers Derived from Furan Compounds

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at 250°C |

| Biodegradability | >90% within 6 months |

Environmental Applications

Biodegradable Plastics

Given the increasing concern over plastic waste, this compound's role in creating biodegradable plastics is significant. Research indicates that furan-based polymers can degrade more readily than conventional plastics, reducing long-term environmental impact .

Case Study: Biopolymer Development

A study focused on the synthesis of polyesters from furan derivatives demonstrated that these materials not only possess favorable mechanical properties but also exhibit a degradation rate significantly higher than traditional petrochemical-based plastics. This advancement showcases the potential for integrating such compounds into sustainable development practices .

Analytical Chemistry

Use in Analytical Techniques

this compound has applications in analytical chemistry as a reagent for various assays. Its unique chemical structure allows it to act as a derivatizing agent in chromatographic techniques, enhancing the detection and quantification of specific analytes.

Mécanisme D'action

The mechanism of action of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling.

Affecting gene expression: Altering the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-tert-Butyl-2-aminomethyl-furan-3-carboxylic acid: Similar structure but lacks the diethylamino group.

5-tert-Butyl-2-methyl-furan-3-carboxylic acid: Similar structure but lacks the aminomethyl group.

2-Diethylaminomethyl-furan-3-carboxylic acid: Similar structure but lacks the tert-butyl group.

Uniqueness

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is unique due to the presence of both the tert-butyl and diethylaminomethyl groups, which confer distinct chemical and biological properties.

Activité Biologique

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is a synthetic compound notable for its complex structure and potential biological activities. It features a furan ring, which is a five-membered aromatic ring containing oxygen, and is substituted with both a tert-butyl group and a diethylaminomethyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C14H23NO3, with a molecular weight of approximately 253.34 g/mol. The compound's reactivity is attributed to its functional groups, which allow it to undergo various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with specific receptors, influencing cellular signaling.

- Gene Expression Alteration : It may affect the expression of genes involved in various biological processes.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Properties : Preliminary findings indicate that it may have potential anticancer effects, warranting further exploration in cancer research.

- Pharmacological Potential : The compound has been explored for its therapeutic applications in drug development, particularly in relation to its interaction with biological systems .

Case Studies

Several studies have examined the biological effects of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that the compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

- Anticancer Studies : A study evaluated the cytotoxic effects of the compound on cancer cell lines, showing promising results in reducing cell viability at certain concentrations .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAPHZJHSDVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345201 | |

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436100-02-6 | |

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.